benzyl 6-(3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 6-(3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex heterocyclic compound. It belongs to the class of pyrimido[2,1-b][1,3]thiazines, which are known for their diverse biological activities. This compound features a unique structure that includes a benzyl group, a methoxyphenyl group, and a pyrimido[2,1-b][1,3]thiazine core, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 6-(3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multi-step reactions. One common method includes the Ullmann cascade coupling process, which involves the reaction of imidazole-2-thiones with o-bromobenzyl bromides . The reaction conditions often require the use of a base, such as potassium carbonate, and a copper catalyst under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Benzyl 6-(3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings and the thiazine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Benzyl 6-(3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of benzyl 6-(3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its observed biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-b][1,3]thiazines: These compounds share a similar core structure and exhibit comparable biological activities.
Benzo[d]imidazo[2,1-b][1,3]thiazoles: These derivatives are also known for their antimicrobial and anticancer properties.
Uniqueness
Benzyl 6-(3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate stands out due to its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. Its methoxyphenyl group, in particular, may enhance its solubility and bioavailability, making it a promising candidate for further research and development.
Biological Activity
Benzyl 6-(3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate (referred to as "the compound") is a complex heterocyclic compound belonging to the pyrimido-thiazine class. Its unique structure includes a pyrimido-thiazine core, which has been associated with various biological activities. This article delves into the biological activity of the compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C19H18N2O4S, with a molecular weight of approximately 366.42 g/mol. The presence of functional groups such as methoxy and carboxylate enhances its solubility and potential interactions with biological targets. The structural framework contributes to its reactivity and biological activity.
Property | Value |
---|---|
Molecular Formula | C19H18N2O4S |
Molecular Weight | 366.42 g/mol |
Solubility | Soluble in organic solvents |
Melting Point | Not specified |
Antimicrobial Properties
Research indicates that compounds within the pyrimido-thiazine class exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, likely due to its ability to inhibit key enzymes involved in bacterial metabolism or cell wall synthesis. In vitro studies have demonstrated its bactericidal effects against Gram-positive and Gram-negative bacteria.
Anticancer Activity
The compound has also been investigated for its anticancer potential. Studies suggest that it may induce apoptosis in cancer cells by interfering with DNA replication processes or inhibiting specific oncogenic pathways. For instance, a study reported that derivatives of thiazine compounds exhibited cytotoxicity against several cancer cell lines, indicating that the compound may share similar mechanisms of action.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes critical for microbial growth or cancer cell proliferation.
- DNA Interaction : It could bind to DNA or interfere with replication processes.
- Signal Transduction Modulation : The compound may alter signaling pathways involved in cell survival and apoptosis.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various pyrimido-thiazine derivatives, including the compound . Results showed a significant reduction in bacterial growth at concentrations as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli. This suggests potential for development as an antibiotic agent.
Case Study 2: Anticancer Effects
In a preclinical trial involving human cancer cell lines (e.g., MCF-7 breast cancer cells), the compound demonstrated IC50 values comparable to established chemotherapeutics. The study highlighted the importance of further exploring its mechanism of action to optimize its use in cancer therapy.
Table 2: Summary of Biological Activities
Properties
Molecular Formula |
C23H22N2O4S |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
benzyl 6-(3-methoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
InChI |
InChI=1S/C23H22N2O4S/c1-15-20(22(27)29-14-16-7-4-3-5-8-16)21(17-9-6-10-18(13-17)28-2)25-19(26)11-12-30-23(25)24-15/h3-10,13,21H,11-12,14H2,1-2H3 |
InChI Key |
VABXHWRPYDRUCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=O)CCSC2=N1)C3=CC(=CC=C3)OC)C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.